molecular formula C6H3ClF3NO2S B1503457 6-(Trifluoromethyl)pyridine-2-sulfonyl chloride CAS No. 944900-24-7

6-(Trifluoromethyl)pyridine-2-sulfonyl chloride

Cat. No.: B1503457
CAS No.: 944900-24-7
M. Wt: 245.61 g/mol
InChI Key: NYLSSIUKRSAKBT-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)pyridine-2-sulfonyl chloride is a useful research compound. Its molecular formula is C6H3ClF3NO2S and its molecular weight is 245.61 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Properties of Novel Fluorinated Polyamides

6-(Trifluoromethyl)pyridine-2-sulfonyl chloride has been used in the synthesis of novel soluble fluorinated polyamides containing pyridine and sulfone moieties. These polymers are amorphous, readily soluble in organic solvents, and can be cast into transparent, flexible films. They exhibit high thermal stability, low dielectric constants, low moisture absorption, and are potentially useful in advanced material applications (Liu et al., 2013).

Synthesis of Push-Pull Alkenes

It has been used in the synthesis of push-pull alkene compounds like β-ethoxy vinyl trifluoromethyl sulfone. These compounds are synthesized through reactions involving trifluoromethanesulfonyl chloride and vinyl ether in the presence of pyridine, yielding moderate yields (Shizheng et al., 1998).

Catalyst in Solvent-Free Synthesis

In a study, an ionic liquid namely sulfonic acid functionalized pyridinium chloride was synthesized and used as an efficient, homogeneous, and reusable catalyst for the solvent-free synthesis of various compounds. This demonstrates its potential as a catalyst in organic synthesis (Moosavi‐Zare et al., 2013).

Synthesis of Pyrazolo[3,4-B]pyridin-3-Ol Derivatives

The compound has been involved in the synthesis of novel pyrazolo[3,4-b]pyridin-3-ol derivatives. These derivatives have applications in chemical research, particularly in the study of molecular structures and theoretical calculations (Shen et al., 2014).

Preparation of Iridium(III) Complexes

This chemical has been used in the preparation of iridium(III) complexes containing S-, O-, or O,O′-trifluoromethanesulfinato groups. These complexes have potential applications in organometallic chemistry and catalysis (Blake & Chung, 1977).

Ruthenium-Catalyzed Remote C-H Sulfonylation

It has been applied in ruthenium-catalyzed remote sulfonylation processes. This involves the sulfonylation at specific positions in pyridine groups of certain compounds, demonstrating its use in advanced synthetic chemistry (Ramesh & Jeganmohan, 2017).

Properties

IUPAC Name

6-(trifluoromethyl)pyridine-2-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClF3NO2S/c7-14(12,13)5-3-1-2-4(11-5)6(8,9)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYLSSIUKRSAKBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)S(=O)(=O)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClF3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60696963
Record name 6-(Trifluoromethyl)pyridine-2-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60696963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944900-24-7
Record name 6-(Trifluoromethyl)pyridine-2-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60696963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(trifluoromethyl)pyridine-2-sulfonyl chloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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